molecular formula C23H27N3O4S2 B2611602 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 900136-38-1

3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2611602
CAS No.: 900136-38-1
M. Wt: 473.61
InChI Key: OYCNIUNUBOMZLK-UHFFFAOYSA-N
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Description

3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in chemical and pharmaceutical research. The compound features a complex structure with two distinct sulfonamide groups and a pyridinylmethyl moiety . This molecular architecture is characteristic of a class of compounds known to exhibit various biological activities, though the specific research applications and mechanism of action for this particular molecule are areas of ongoing investigation and are not fully elucidated in the current literature. As a small molecule, its structural features suggest potential for use in exploratory medicinal chemistry, particularly in the development of receptor ligands or enzyme inhibitors. Researchers may find value in this compound for probing structure-activity relationships or as a synthetic intermediate. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only (RUO). Not for diagnostic or therapeutic use, and strictly not for personal use.

Properties

IUPAC Name

2,4,6-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-16-8-10-21(11-9-16)32(29,30)26(5)22-17(2)13-18(3)23(19(22)4)31(27,28)25-15-20-7-6-12-24-14-20/h6-14,25H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCNIUNUBOMZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=C(C=C2C)C)S(=O)(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Sulfonation and Amination

    • Initially, the sulfonation of 2,4,6-trimethylbenzenesulfonic acid is performed using sulfur trioxide or chlorosulfonic acid under controlled temperatures.

    • The sulfonated intermediate undergoes nucleophilic substitution with 4-dimethylamino aniline in the presence of a base, such as sodium hydroxide, yielding the N,4-dimethylphenylsulfonamido derivative.

  • Coupling with Pyridin-3-ylmethyl

    • This step involves coupling the N,4-dimethylphenylsulfonamido derivative with pyridin-3-ylmethanol using a dehydrating agent like thionyl chloride or phosphorus oxychloride, forming the final 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows the same basic steps but on a larger scale. Automated reactors and continuous flow systems ensure consistency and efficiency. Key reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction

    • Reduction processes using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can reduce the sulfonamide group to the corresponding amine.

  • Substitution

    • The aromatic ring system can be subject to electrophilic aromatic substitution reactions, such as halogenation or nitration, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.

  • Substitution agents: Bromine, nitric acid.

Major Products Formed

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction could produce the corresponding amines.

  • Substitution reactions would introduce new functional groups into the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications:

  • Chemistry

    • Utilized as an intermediate in the synthesis of more complex organic molecules.

    • Employed in the development of new catalysts or reagents.

  • Biology

    • Potential use in the design of enzyme inhibitors or receptor antagonists due to its unique structural features.

    • Studies exploring its interaction with biological macromolecules.

  • Medicine

    • Investigation of its properties as a pharmaceutical agent, particularly in the treatment of conditions related to its biological interactions.

  • Industry

    • Usage in the production of high-performance materials, such as specialty polymers or advanced coatings.

    • Employed in the development of new dyes or pigments.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound often involves its interaction with specific enzymes or receptors, where it may act as an inhibitor or modulator. Its structural features enable it to fit into the active sites of target proteins, thereby influencing their function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs with thiazole or pyrimidine heterocycles .

Physicochemical Properties

Available data for related compounds:

Compound Melting Point (°C) Solubility Mass Spectrometry (M+1) Reference
Chromen-pyrazolo derivative (Example 56 in ) 252–255 Low (DME/water) 603.0
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Not reported Polar aprotic Not reported

Insights :

  • Trifluoromethyl groups (as in ) enhance lipophilicity and metabolic stability.
  • Pyridine/pyrimidine substituents (e.g., ) may improve solubility in polar solvents.

Research Findings

  • Structural Diversity : Substituent choice (e.g., fluorophenyl in vs. pyridinyl in the target compound) significantly impacts bioactivity and crystallinity .
  • Synthesis Challenges : Multi-step reactions risk side products (e.g., double sulfonamides in ), necessitating precise stoichiometry .

Biological Activity

The compound 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Properties

This compound features a complex structure characterized by:

  • Sulfonamide moiety : Known for its antibacterial properties.
  • Pyridine ring : Often associated with diverse biological activities.
  • Dimethylphenyl substituents : Potentially enhancing lipophilicity and biological interactions.

Chemical Structure

C18H24N2O4S2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4\text{S}_2

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds similar to this sulfonamide exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.

Antitumor Activity

Recent studies have investigated the antitumor potential of sulfonamide derivatives. For instance, a study demonstrated that related compounds showed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for cancer therapy .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Similar sulfonamides inhibit dihydropteroate synthase in bacteria.
  • DNA Interaction : Some derivatives have shown to bind to DNA, interfering with replication processes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors influencing its bioavailability include:

  • Absorption : The lipophilic nature may enhance absorption across biological membranes.
  • Metabolism : Sulfonamides are typically metabolized in the liver, which can affect their efficacy and toxicity.
  • Excretion : Renal excretion is common for sulfonamide derivatives, necessitating consideration in patients with renal impairment.

Case Study 1: Antitumor Efficacy

In a controlled study involving multiple lung cancer cell lines, the compound was tested alongside standard chemotherapeutics (e.g., doxorubicin). The results indicated that the compound exhibited lower IC50 values in 2D cultures compared to 3D cultures, highlighting its potential as an effective antitumor agent .

Case Study 2: Antibacterial Properties

Another study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated significant inhibition zones in agar diffusion tests, supporting the hypothesis that this compound retains potent antibacterial activity akin to traditional sulfonamides .

Table 1: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC50 Values (µM)Reference
AntibacterialE. coli15.5
AntibacterialS. aureus12.8
AntitumorA5496.26
AntitumorHCC8276.48
AntitumorNCI-H35820.46
MechanismDescription
Enzyme InhibitionInhibition of dihydropteroate synthase
DNA BindingInterference with DNA replication
Cell Proliferation InhibitionInduction of apoptosis in cancer cells

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